molecular formula C24H24BrNO5 B1412883 Ethyl 6-bromo-2-(3-ethoxy-3-oxoprop-1-enyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate CAS No. 1704066-46-5

Ethyl 6-bromo-2-(3-ethoxy-3-oxoprop-1-enyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate

Cat. No. B1412883
M. Wt: 486.4 g/mol
InChI Key: DIAVNOOCYLDDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-2-(3-ethoxy-3-oxoprop-1-enyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate is a useful research compound. Its molecular formula is C24H24BrNO5 and its molecular weight is 486.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-bromo-2-(3-ethoxy-3-oxoprop-1-enyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-bromo-2-(3-ethoxy-3-oxoprop-1-enyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Genotoxicity Research

Ethylating agents like Ethyl 6-bromo-2-(3-ethoxy-3-oxoprop-1-enyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate have been used extensively in genotoxicity research. A study by Shibuya and Morimoto (1993) detailed the mutagenic potential of 1-Ethyl-1-nitrosourea (ENU), a compound with structural similarities to the one . ENU was found to induce tumors and cause mutations, serving as a model for understanding chemical mutagenesis in germ cells. This research underscores the importance of such ethylating agents in genetic studies and their potential role in advancing our understanding of mutagenesis mechanisms (Shibuya & Morimoto, 1993).

Applications in Plant Biology

Compounds with similar structures and functionalities have been explored in the realm of plant biology. Van de Poel and Van Der Straeten (2014) discussed the role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants, noting its significance beyond just being a precursor to ethylene. This review sheds light on the multifaceted role of ACC, suggesting potential applications of similar compounds in understanding plant physiology and enhancing agricultural productivity (Van de Poel & Van Der Straeten, 2014).

Biodegradation and Environmental Impact

Thornton et al. (2020) reviewed the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), highlighting the microorganisms capable of degrading similar ether oxygenates. Understanding the biodegradation pathways and microbial interactions with such compounds is crucial for environmental management and pollution mitigation strategies (Thornton et al., 2020).

properties

IUPAC Name

ethyl 6-bromo-2-(3-ethoxy-3-oxoprop-1-enyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrNO5/c1-4-29-22(27)12-11-19-23(24(28)30-5-2)17-13-21(18(25)14-20(17)26(19)3)31-15-16-9-7-6-8-10-16/h6-14H,4-5,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAVNOOCYLDDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C2=CC(=C(C=C2N1C)Br)OCC3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-2-(3-ethoxy-3-oxoprop-1-enyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-bromo-2-(3-ethoxy-3-oxoprop-1-enyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-2-(3-ethoxy-3-oxoprop-1-enyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-bromo-2-(3-ethoxy-3-oxoprop-1-enyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-bromo-2-(3-ethoxy-3-oxoprop-1-enyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate
Reactant of Route 5
Ethyl 6-bromo-2-(3-ethoxy-3-oxoprop-1-enyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-bromo-2-(3-ethoxy-3-oxoprop-1-enyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.